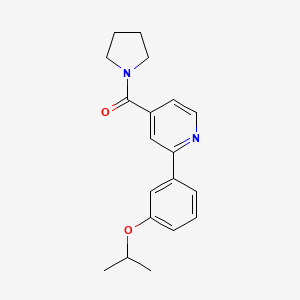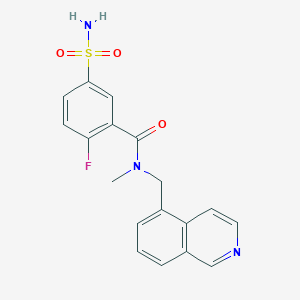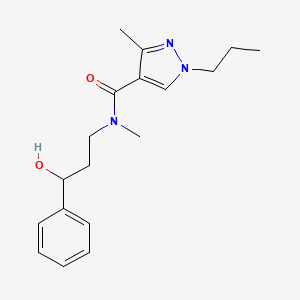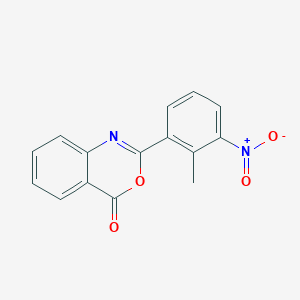![molecular formula C21H24N2O B5647495 1-{4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5647495.png)
1-{4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]phenyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a category of chemicals that are often explored for their pharmacological potential, particularly in the context of synthesizing new therapeutic agents. The structure indicates it's part of the aryl piperazine class, compounds known for their diverse biological activities.
Synthesis Analysis
The synthesis of similar aryl piperazine derivatives involves various chemical strategies. For instance, Bhosale et al. (2014) discuss the design and synthesis of biphenyl moiety-linked aryl piperazine derivatives, showcasing methods that could be applicable to our compound of interest. These synthesis routes often involve multi-step reactions, including the formation of the piperazine ring and subsequent attachment of phenyl groups through palladium-catalyzed cross-coupling reactions or through conventional heating and microwave-assisted synthesis for efficiency improvement (Said et al., 2020; Merugu et al., 2010).
Molecular Structure Analysis
X-ray diffraction and spectroscopic methods (IR, NMR, MS) are commonly employed to elucidate the molecular structure of synthesized compounds. For example, Said et al. (2020) discuss the crystal structure analysis of a related compound, providing insights into the molecular conformation, which often includes chair conformations for the piperazine ring and various substituent effects on the overall molecular geometry.
Chemical Reactions and Properties
Aryl piperazine derivatives undergo various chemical reactions, reflecting their chemical properties. Electrophilic substitution reactions, nucleophilic addition reactions, and oxidation-reduction reactions are common, depending on the functional groups present on the aryl and piperazine portions of the molecule. Amani and Nematollahi (2012) explored electrochemical syntheses involving the oxidation of piperazine derivatives, indicating the type of chemical transformations these compounds can undergo.
Physical Properties Analysis
The physical properties, including melting points, boiling points, and solubility, depend significantly on the substituents attached to the aryl and piperazine groups. These properties influence the compound's behavior in biological systems and its suitability for drug formulation.
Chemical Properties Analysis
Chemical properties, such as acidity/basicity, reactivity with various chemical reagents, and stability under different conditions, are crucial for understanding how these compounds might interact in biological systems or during the synthesis of more complex molecules. The presence of the piperazine ring imparts basicity to these compounds, making them react with acids to form salts, which can affect their solubility and pharmacokinetic profiles.
References:
特性
IUPAC Name |
1-[4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-18(24)20-9-11-21(12-10-20)23-16-14-22(15-17-23)13-5-8-19-6-3-2-4-7-19/h2-12H,13-17H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUMAIOBGWUIBB-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421081 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5647418.png)


![N~3~-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5647450.png)
![N-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-phenylalaninamide](/img/structure/B5647457.png)

![6-(2-naphthyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5647473.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-propylthiophene-3-carboxamide](/img/structure/B5647476.png)


![N,N-dimethyl-3-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5647501.png)
![ethyl 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5647507.png)

![4-[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-yl]-4H-1,2,4-triazole](/img/structure/B5647536.png)